molecular formula C15H18O B11888608 1-Naphthalenol, 2-(1,1-dimethylethyl)-4-methyl- CAS No. 60683-47-8

1-Naphthalenol, 2-(1,1-dimethylethyl)-4-methyl-

Cat. No.: B11888608
CAS No.: 60683-47-8
M. Wt: 214.30 g/mol
InChI Key: KMBULPXSAXFQDF-UHFFFAOYSA-N
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Description

2-(tert-butyl)-4-methylnaphthalen-1-ol is an organic compound that belongs to the class of naphthols It features a naphthalene ring substituted with a tert-butyl group at the 2-position and a methyl group at the 4-position, along with a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-4-methylnaphthalen-1-ol typically involves the alkylation of naphthol derivatives. One common method is the Friedel-Crafts alkylation, where naphthol is reacted with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 2-(tert-butyl)-4-methylnaphthalen-1-ol may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of tert-butyl and methyl groups into the naphthalene ring, optimizing reaction times and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-4-methylnaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthols.

    Substitution: Formation of halogenated or nitrated naphthols.

Scientific Research Applications

2-(tert-butyl)-4-methylnaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-4-methylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl)-4-methylnaphthalen-1-ol is unique due to the combination of its substituents, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and industrial applications where tailored reactivity and properties are required.

Properties

CAS No.

60683-47-8

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

2-tert-butyl-4-methylnaphthalen-1-ol

InChI

InChI=1S/C15H18O/c1-10-9-13(15(2,3)4)14(16)12-8-6-5-7-11(10)12/h5-9,16H,1-4H3

InChI Key

KMBULPXSAXFQDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)O)C(C)(C)C

Origin of Product

United States

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